Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]-
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Overview
Description
Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- is a complex organosilicon compound It is characterized by the presence of trichlorosilyl groups attached to a benzenamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- typically involves the reaction of benzenamine derivatives with trichlorosilane (HSiCl3) or silicon tetrachloride (SiCl4). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]-.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl groups can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Hydrolysis: The trichlorosilyl groups are susceptible to hydrolysis, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the trichlorosilyl groups results in the formation of silanols, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a component in diagnostic tools.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- involves its interaction with various molecular targets. The trichlorosilyl groups can form strong bonds with other molecules, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,4,6-trichloro-: Another trichlorosilyl-substituted benzenamine with different substitution patterns.
Trichlorosilane (HSiCl3): A simpler trichlorosilyl compound used in the synthesis of more complex derivatives.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
201487-41-4 |
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Molecular Formula |
C18H12Cl9NSi3 |
Molecular Weight |
645.6 g/mol |
IUPAC Name |
4-trichlorosilyl-N,N-bis(4-trichlorosilylphenyl)aniline |
InChI |
InChI=1S/C18H12Cl9NSi3/c19-29(20,21)16-7-1-13(2-8-16)28(14-3-9-17(10-4-14)30(22,23)24)15-5-11-18(12-6-15)31(25,26)27/h1-12H |
InChI Key |
OOMKRSAOAWLVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[Si](Cl)(Cl)Cl)C3=CC=C(C=C3)[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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